(1-methyl-1H-pyrazol-4-yl)thiourea
Overview
Description
(1-methyl-1H-pyrazol-4-yl)thiourea is a chemical compound with the molecular formula C5H8N4S It is a derivative of pyrazole and thiourea, combining the properties of both these functional groups
Mechanism of Action
Target of Action
The primary targets of (1-methyl-1H-pyrazol-4-yl)thiourea are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that pyrazole derivatives, which include this compound, have diverse pharmacological effects .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. It has been shown to inhibit the growth of Leishmania aethiopica and Plasmodium berghei . The compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Biochemical Analysis
Biochemical Properties
(1-methyl-1H-pyrazol-4-yl)thiourea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in stress response and metabolic pathways, thereby affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions are crucial for understanding the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic potential of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell . The study of these pathways is essential for understanding the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in specific tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is important for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the activity and function of this compound within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 1-methyl-1H-pyrazole-4-carbonyl chloride with thiourea. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: N-bromosuccinimide, thionyl chloride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Halogenated pyrazole derivatives
Scientific Research Applications
(1-methyl-1H-pyrazol-4-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-methylpyrazole-4-boronic acid pinacol ester
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole
Uniqueness
(1-methyl-1H-pyrazol-4-yl)thiourea is unique due to the presence of both the pyrazole and thiourea moieties in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The thiourea group enhances its ability to interact with metal ions and form hydrogen bonds, while the pyrazole ring provides a stable and reactive scaffold for further modifications .
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLOOOBSHMJEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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